2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Description
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide (hereafter referred to as Compound A) is a structurally complex molecule with a tricyclic core containing oxygen and nitrogen heteroatoms. Key attributes include:
- Molecular Weight: 533.0 g/mol .
- Lipophilicity: XLogP3 = 5.3, indicating significant hydrophobicity .
- Topological Polar Surface Area (TPSA): 123 Ų, suggesting moderate polarity .
- Structural Features: A 2-chlorophenyl group at position 5 and a 2,6-dimethylphenyl acetamide moiety, which likely influence steric and electronic properties .
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-15-7-6-8-16(2)24(15)31-23(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-9-4-5-10-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGKYJBIUUVEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule notable for its diverse biological activities and potential therapeutic applications. This article compiles existing research findings regarding its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 549.04 g/mol. Its structure includes multiple functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 549.04 g/mol |
| CAS Number | 2549003-66-7 |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The presence of the chlorophenyl and hydroxymethyl groups suggests potential modulation of enzymatic pathways and receptor activities.
Potential Mechanisms:
- Enzyme Inhibition : The structural components may allow for competitive inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors influencing signaling pathways related to inflammation or cancer progression.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antineoplastic Effects : Potential to inhibit tumor growth and proliferation.
- Anti-inflammatory Properties : May reduce inflammation through modulation of pro-inflammatory cytokines.
- Antimicrobial Activity : Structural similarities with known antimicrobial agents suggest potential effectiveness against bacterial strains.
Case Studies and Research Findings
-
Anticancer Activity : A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to induction of apoptosis and cell cycle arrest at the G2/M phase.
- Reference : Biological Activity of Analog Compounds .
-
Anti-inflammatory Effects : In vitro studies revealed that the compound could inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharides (LPS), suggesting anti-inflammatory properties.
- Reference : Pharmacological Insights into Anti-inflammatory Agents .
- Antimicrobial Studies : The compound displayed activity against Gram-positive bacteria in preliminary assays, indicating potential as a new antimicrobial agent.
Summary of Biological Activities
Scientific Research Applications
1. Antibacterial Activity:
Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance:
- Compounds similar to this structure have shown effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- The antibacterial activity varies among different strains, highlighting the potential for targeted therapies.
2. Enzyme Inhibition:
The compound has demonstrated inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE): Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition: The compound exhibits strong urease inhibitory activity with IC50 values significantly lower than standard inhibitors, suggesting applications in treating infections caused by urease-producing bacteria.
3. Anticancer Potential:
Preliminary studies suggest that the compound may possess anticancer properties:
- Its structural components allow it to interact with cellular pathways involved in tumor growth.
- Binding with target proteins associated with cancer proliferation has been observed in studies.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to the structure of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antibacterial effects against Salmonella typhi with an MIC value of 12 µg/mL. |
| Study 2 | Showed significant AChE inhibition with an IC50 of 50 µM, indicating potential for Alzheimer's treatment. |
| Study 3 | Reported anticancer activity through cell line assays showing reduced proliferation rates in cancer cells. |
Summary of Applications
The applications of 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide can be summarized as follows:
- Antibacterial Agent: Effective against various bacterial strains.
- Neuroprotective Agent: Potential for treating neurodegenerative diseases through enzyme inhibition.
- Anticancer Agent: Possible applications in oncology due to its interaction with cancer-related pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analog: 2-[[11-(Hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (Compound B)
Compound B shares the tricyclic core and hydroxymethyl group with Compound A but differs in substituents:
- 5-Position : 4-Methoxyphenyl (vs. 2-chlorophenyl in A ) .
- Acetamide Group : 2-Methylphenyl (vs. 2,6-dimethylphenyl in A ) .
Table 1: Comparative Properties of Compound A and B
Key Differences :
- Electronic Effects : The chloro group (electron-withdrawing) may stabilize charge-transfer interactions, while the methoxy group (electron-donating) could enhance π-π stacking .
- Steric Effects : The 2,6-dimethylphenyl group in A introduces greater steric hindrance, which might improve selectivity for constrained binding sites compared to B .
Broader Context: Substituent Position and Activity
Evidence from aminophenol isomers (e.g., o-aminophenol vs. p-aminophenol) highlights how substituent positioning alters physicochemical properties and bioactivity . For example:
- o-Aminophenol: Lower solubility due to intramolecular hydrogen bonding .
- p-Aminophenol: Higher solubility and reactivity .
Similarly, in Compound A , the 2-chlorophenyl group’s ortho-substitution may restrict rotational freedom compared to para-substituted analogs, influencing conformational stability and target binding.
Q & A
Q. How can this compound’s scaffold inspire materials engineering applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
